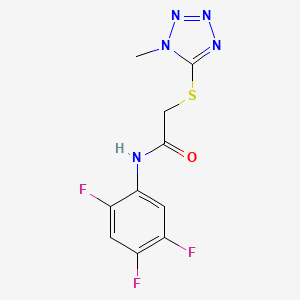

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5OS/c1-18-10(15-16-17-18)20-4-9(19)14-8-3-6(12)5(11)2-7(8)13/h2-3H,4H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKFHRMIHZOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Substitution reactions can lead to the formation of various substituted tetrazoles or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a precursor for bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for further modifications.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-methyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl) Acetamide)

- Structural Differences: WH7 replaces the 1-methyltetrazole moiety with a 1,2,4-triazole ring and substitutes the 2,4,5-trifluorophenyl group with a 4-chloro-2-methylphenoxy chain.

- Biological Activity : WH7 is a synthetic auxin agonist, mimicking plant hormone activity to regulate growth . The chloro and methyl groups enhance binding to auxin receptors, whereas the trifluorophenyl group in the target compound may confer resistance to metabolic degradation.

- Physicochemical Properties : WH7’s logP is lower (≈2.1) compared to the target compound (estimated logP ≈3.5), reflecting increased hydrophobicity due to fluorine substitution .

Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl) Acetamide)

- Structural Differences: Compound 533 features a pyridinyl group instead of tetrazole and a dichlorophenoxy chain.

- Biological Activity: It exhibits herbicidal activity by disrupting auxin signaling, similar to 2,4-D. The dichlorophenoxy group enhances receptor affinity, while the pyridinyl moiety may improve systemic translocation .

- Metabolic Stability: The 2,4,5-trifluorophenyl group in the target compound likely offers superior oxidative stability compared to the dichlorophenoxy group in Compound 533 due to fluorine’s strong C-F bonds .

Acylthioureas with 2,4,5-Trifluorophenyl Substituents

- Structural Differences : Acylthioureas described in Molecules (2011) replace the tetrazole-sulfanyl group with a carbamothioylbenzamide scaffold but retain halogenated aryl groups .

- Antimicrobial Activity: Derivatives with 2,4,5-trifluorophenyl substituents demonstrated potent activity against Pseudomonas aeruginosa (MIC: 8–16 µg/mL) and Staphylococcus aureus (MIC: 4–8 µg/mL). This suggests that trifluorophenyl groups enhance membrane permeability or disrupt biofilm formation .

Physicochemical and Pharmacokinetic Comparisons

Table 1. Key Properties of Comparable Compounds

Key Observations:

- Fluorine vs. Chlorine : Fluorinated analogs generally exhibit higher logP and metabolic stability compared to chlorinated counterparts, aligning with the target compound’s design .

Biological Activity

2-(1-Methyltetrazol-5-yl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that include the formation of the tetrazole ring and subsequent reactions to introduce the trifluorophenyl and sulfanyl groups. The synthetic pathway typically includes:

- Formation of Tetrazole : The initial step often involves the reaction of hydrazine derivatives with carbonyl compounds to form tetrazole.

- Sulfanylation : The introduction of the sulfanyl group can be achieved using thiol reagents in nucleophilic substitution reactions.

- Acetamide Formation : Finally, acetamide is introduced through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its anticonvulsant properties and other pharmacological effects.

Anticonvulsant Activity

Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticonvulsant activity. In particular:

- Maximal Electroshock (MES) Test : This compound showed protective effects in MES tests at doses ranging from 100 mg/kg to 300 mg/kg, indicating its potential as an anticonvulsant agent .

- Neurotoxicity Assessment : The compound was assessed for neurotoxicity using the rotarod test, showing no significant motor impairment at effective doses .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the phenyl ring and the tetrazole structure:

- Trifluoromethyl Substituent : The presence of trifluoromethyl groups has been correlated with increased potency against seizures in animal models.

- Tetrazole Ring : The tetrazole structure enhances binding affinity to sodium channels, which is crucial for its anticonvulsant activity .

Case Studies

Several case studies have explored the efficacy and safety profiles of related compounds:

- Comparison with Known Anticonvulsants : In comparative studies with established anticonvulsants like phenytoin, this compound exhibited lower but significant activity in preventing seizures .

- In Vivo Studies : Animal studies demonstrated that this compound could effectively reduce seizure frequency without causing significant side effects, making it a candidate for further development in epilepsy treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.